1-(5,6,7,8-Tetrahydronaphthalen-2-YL)hexan-1-one
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Overview
Description
1-(5,6,7,8-Tetrahydronaphthalen-2-YL)hexan-1-one is an organic compound with the molecular formula C18H26O. It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which means it has a partially saturated naphthalene ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-YL)hexan-1-one typically involves the alkylation of tetrahydronaphthalene derivatives. One common method is the Friedel-Crafts acylation, where tetrahydronaphthalene reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydronaphthalen-2-YL)hexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
1-(5,6,7,8-Tetrahydronaphthalen-2-YL)hexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-YL)hexan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,6,7,8-Tetrahydronaphthalen-2-YL)pentan-1-one
- 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
- 5,6,7,8-Tetrahydro-2-naphthylamine
Uniqueness
1-(5,6,7,8-Tetrahydronaphthalen-2-YL)hexan-1-one is unique due to its specific hexanone side chain, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various applications, particularly where specific reactivity or biological activity is desired.
Properties
CAS No. |
124888-24-0 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)hexan-1-one |
InChI |
InChI=1S/C16H22O/c1-2-3-4-9-16(17)15-11-10-13-7-5-6-8-14(13)12-15/h10-12H,2-9H2,1H3 |
InChI Key |
QIGLZTBZBHUBCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
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